An In-depth Technical Guide to Thyminose (2-Deoxy-D-ribose): Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Thyminose (2-Deoxy-D-ribose): Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyminose, more commonly known as 2-deoxy-D-ribose (B167953), is a naturally occurring monosaccharide that serves as a fundamental building block of deoxyribonucleic acid (DNA). Its unique chemical structure, lacking a hydroxyl group at the 2' position, imparts DNA with the necessary flexibility and stability for its role as the primary carrier of genetic information. Beyond its structural role in DNA, 2-deoxy-D-ribose exhibits significant biological activities, including pro-angiogenic properties, making it a molecule of interest in regenerative medicine and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and key experimental methodologies related to 2-deoxy-D-ribose. Furthermore, it delves into its biological functions, with a focus on its involvement in signaling pathways relevant to therapeutic applications.
Chemical Structure and Identification
Thyminose is an aldopentose, a five-carbon sugar with an aldehyde functional group. Its systematic IUPAC name is (3S,4R)-3,4,5-trihydroxypentanal. The key structural feature that distinguishes it from its parent sugar, D-ribose, is the absence of a hydroxyl group at the C-2 position.[1] In aqueous solution, 2-deoxy-D-ribose exists as an equilibrium mixture of its linear aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.
Synonyms: 2-Deoxy-D-ribose, Deoxyribose, D-2-Deoxyribose, 2-Deoxy-D-erythro-pentose, 2-Deoxy-D-arabinose.[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 2-deoxy-D-ribose is provided in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 89-91 °C | [2] |
| Boiling Point | 363.013 °C at 760 mmHg | |
| Water Solubility | Soluble | |
| CAS Number | 533-67-5 | [1] |
Spectroscopic Data
The ¹H NMR spectrum of 2-deoxy-D-ribose in D₂O shows a complex pattern of signals due to the equilibrium between its α- and β-anomers in both furanose and pyranose forms. The following table summarizes the key chemical shifts.[3]
| Assignment | Chemical Shift (ppm) |
| H-1 (anomeric) | 5.300 |
| Solvent (D₂O) | 4.8 |
| H-3, H-4, H-5 | 4.12, 3.96, 3.93, 3.86, 3.78, 3.696, 3.605 |
| H-2 | 2.01, 1.97, 1.800, 1.724 |
Note: The spectrum is complex due to the presence of multiple isomers in solution. Assignments are based on available spectral data and may be partial.[3]
The mass spectrum of 2-deoxy-D-ribose is characterized by fragmentation patterns involving the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) units.[4] The fragmentation behavior can be influenced by the ionization method used. Common fragments observed in mass spectrometry studies of similar sugars include losses of 18, 36, and 54 u, corresponding to the loss of one, two, and three water molecules, respectively.[4]
Biological Role and Signaling Pathways
Fundamental Role in DNA
The primary biological significance of 2-deoxy-D-ribose lies in its role as a core component of the DNA backbone.[5] The absence of the 2'-hydroxyl group makes DNA less susceptible to hydrolysis compared to RNA, contributing to its stability as a long-term repository of genetic information.
Pro-angiogenic Activity and VEGF Signaling
Recent research has highlighted the pro-angiogenic properties of 2-deoxy-D-ribose. It has been shown to stimulate the formation of new blood vessels, a process known as angiogenesis.[6][7][8] This effect is, at least in part, mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the growth of endothelial cells.[6][7][9] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the NF-κB pathway, leading to increased VEGF production.[9]
Caption: Proposed signaling pathway of Thyminose-induced angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of 2-deoxy-D-ribose.
Synthesis of 2-Deoxy-D-ribose
A common method for the preparation of 2-deoxy-D-ribose involves the degradation of D-glucose.[5] Another approach starts from 3,4-O-diacetyl-D-arabinal.[10]
Protocol: Synthesis from 3,4-O-diacetyl-D-arabinal [10]
-
Reaction Setup: Dissolve 3,4-O-diacetyl-D-arabinal in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add lithium bromide (or lithium chloride), a strong acid cation exchange resin, and water to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the resin. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain 3,4-O-diacetyl-deoxy-D-ribose.
-
Hydrolysis: Subject the 3,4-O-diacetyl-deoxy-D-ribose to hydrolysis (e.g., using a mild base in methanol) to remove the acetyl groups.
-
Final Product: Purify the resulting 2-deoxy-D-ribose by recrystallization.
Caption: Workflow for the synthesis of 2-Deoxy-D-ribose.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[11]
Protocol: Recrystallization of 2-Deoxy-D-ribose
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which 2-deoxy-D-ribose is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol/water or isopropanol/acetone).[11][12]
-
Dissolution: Dissolve the crude 2-deoxy-D-ribose in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of sugars.[13][14][15][16]
Protocol: HPLC Analysis of 2-Deoxy-D-ribose [16]
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Column: A column suitable for carbohydrate analysis, such as a hydrophilic interaction chromatography (HILIC) column (e.g., Altech Altima HP HILIC, 250 x 4.6 mm, 5µm particles) or a specific sugar analysis column (e.g., Sugar Pak I).[13][16]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for HILIC separations. For some columns, pure water can be used as the mobile phase.[13][16]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
-
Sample Preparation: Dissolve the 2-deoxy-D-ribose sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standard solutions of 2-deoxy-D-ribose of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Conclusion
Thyminose (2-deoxy-D-ribose) is a molecule of immense biological importance, primarily as a cornerstone of DNA. Its distinct chemical structure underpins the stability of our genetic material. Furthermore, its emerging role in promoting angiogenesis through the VEGF signaling pathway opens up exciting avenues for research in tissue engineering and therapeutic development. The experimental protocols detailed in this guide provide a practical framework for the synthesis, purification, and analysis of this versatile monosaccharide, empowering researchers to further explore its properties and applications. As our understanding of the intricate roles of simple sugars in complex biological processes continues to grow, 2-deoxy-D-ribose is poised to remain a subject of significant scientific inquiry.
References
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- 3. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]
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- 12. CN102108089A - Preparation method of 2-deoxy-L-ribose - Google Patents [patents.google.com]
- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
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